molecular formula C12H16ClN3O2S B14857185 Tert-butyl 4-chloro-2-(methylthio)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate

Tert-butyl 4-chloro-2-(methylthio)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate

Cat. No.: B14857185
M. Wt: 301.79 g/mol
InChI Key: GNVBNKRQNYZCMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-chloro-2-(methylthio)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[3,4-D]pyrimidine core

Properties

Molecular Formula

C12H16ClN3O2S

Molecular Weight

301.79 g/mol

IUPAC Name

tert-butyl 4-chloro-2-methylsulfanyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C12H16ClN3O2S/c1-12(2,3)18-11(17)16-5-7-8(6-16)14-10(19-4)15-9(7)13/h5-6H2,1-4H3

InChI Key

GNVBNKRQNYZCMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N=C(N=C2Cl)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-chloro-2-(methylthio)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate typically involves multiple steps. One common method starts with the preparation of intermediate compounds, followed by nucleophilic substitution, oxidation, and other reactions. For example, the synthesis might involve the use of thionyl chloride for nucleophilic substitution, followed by bromination and further nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and reduce environmental impact. This can include the use of inexpensive raw materials and reagents, as well as readily controllable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-chloro-2-(methylthio)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for nucleophilic substitution, bromine for bromination, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a different set of products compared to reduction or substitution reactions .

Scientific Research Applications

Tert-butyl 4-chloro-2-(methylthio)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-chloro-2-(methylthio)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it might inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context .

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